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molecular formula C26H23F4N9O B608144 Itacitinib CAS No. 1334298-90-6

Itacitinib

Cat. No. B608144
M. Wt: 553.5 g/mol
InChI Key: KTBSXLIQKWEBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765734B2

Procedure details

Into a solution of {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (56 mg, 0.1 mmol) in methylene chloride (1.5 mL) was added trifluoroacetic acid (1.5 mL). The mixture was stirred at room temperature for 2 hours. After removing the solvents in vacuum, the residue was dissolved in a methanol solution containing 20% ethylenediamine. After being stirred at room temperature for 1 hour, the solution was purified by HPLC (method B) to give the title compound. LC-MS: 554.3 (M+H)+; 1H NMR (400 MHz, CDCl3): 9.71 (s, 1H), 8.82 (s, 1H), 8.55 (d, J=4.6 Hz, 1H), 8.39 (s, 1H), 8.30 (s, 1H), 7.52 (t, J=4.6 Hz, 1H), 7.39 (dd, J1=3.4 Hz, J2=1.5 Hz, 1H), 6.77 (dd, J1=3.6 Hz, J2=0.7 Hz, 1H), 4.18 (m, 1H), 3.75 (m, 2H), 3.63 (dd, J1=7.8 Hz, J2=3.7 Hz, 2H), 3.45 (m, 2H), 3.38 (s, 2H), 3.11 (m, 1H), 2.57 (m, 1H), 1.72 (m, 1H), 1.60 (m, 1H), 1.48 (m, 1H), 1.40 (m, 1H).
Name
{1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:44]([C:45]([F:48])([F:47])[F:46])=[N:43][CH:42]=[CH:41][C:3]=1[C:4]([N:6]1[CH2:11][CH2:10][CH:9]([N:12]2[CH2:15][C:14]([CH2:38][C:39]#[N:40])([N:16]3[CH:20]=[C:19]([C:21]4[C:22]5[CH:29]=[CH:28][N:27](COCC[Si](C)(C)C)[C:23]=5[N:24]=[CH:25][N:26]=4)[CH:18]=[N:17]3)[CH2:13]2)[CH2:8][CH2:7]1)=[O:5].FC(F)(F)C(O)=O>C(Cl)Cl>[F:1][C:2]1[C:44]([C:45]([F:48])([F:46])[F:47])=[N:43][CH:42]=[CH:41][C:3]=1[C:4]([N:6]1[CH2:7][CH2:8][CH:9]([N:12]2[CH2:13][C:14]([CH2:38][C:39]#[N:40])([N:16]3[CH:20]=[C:19]([C:21]4[C:22]5[CH:29]=[CH:28][NH:27][C:23]=5[N:24]=[CH:25][N:26]=4)[CH:18]=[N:17]3)[CH2:15]2)[CH2:10][CH2:11]1)=[O:5]

Inputs

Step One
Name
{1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile
Quantity
56 mg
Type
reactant
Smiles
FC1=C(C(=O)N2CCC(CC2)N2CC(C2)(N2N=CC(=C2)C=2C3=C(N=CN2)N(C=C3)COCC[Si](C)(C)C)CC#N)C=CN=C1C(F)(F)F
Name
Quantity
1.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the solvents in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a methanol solution
ADDITION
Type
ADDITION
Details
containing 20% ethylenediamine
STIRRING
Type
STIRRING
Details
After being stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solution was purified by HPLC (method B)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C(=O)N2CCC(CC2)N2CC(C2)(N2N=CC(=C2)C=2C3=C(N=CN2)NC=C3)CC#N)C=CN=C1C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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